molecular formula C10H11NOS B1426897 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE CAS No. 1339495-85-0

3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE

Katalognummer: B1426897
CAS-Nummer: 1339495-85-0
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: PUNSDUKLJAQBLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE: is an organic compound with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol This compound features a pyridine ring attached to a tetrahydrothiophene ring via a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: . These methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methanol derivatives.

    Substitution: Various substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE is unique due to its combination of a pyridine ring and a tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1339495-85-0

Molekularformel

C10H11NOS

Molekulargewicht

193.27 g/mol

IUPAC-Name

pyridin-3-yl(thiolan-3-yl)methanone

InChI

InChI=1S/C10H11NOS/c12-10(9-3-5-13-7-9)8-2-1-4-11-6-8/h1-2,4,6,9H,3,5,7H2

InChI-Schlüssel

PUNSDUKLJAQBLA-UHFFFAOYSA-N

SMILES

C1CSCC1C(=O)C2=CN=CC=C2

Kanonische SMILES

C1CSCC1C(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.